Toceranib (CAS 356068-94-5) is a highly potent, indolinone-derived multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily recognized as the active pharmaceutical ingredient (API) behind the first FDA-approved veterinary oncology drug . Structurally characterized by a 5-fluoro-oxindole core and a distinct pyrrolidine tail, it acts as a competitive inhibitor at the ATP-binding site of c-Kit, VEGFR2 (Flk-1), and PDGFRβ . In procurement contexts, the free base form is typically sourced for in vitro assay development, offering reliable solubility in DMSO (up to 2.4 mg/mL) for high-throughput screening, while its phosphate salt is preferred for aqueous in vivo formulations . Its established baseline as a standard-of-care molecule in comparative oncology makes it a critical reference material for laboratories and contract development and manufacturing organizations (CDMOs) evaluating novel kinase inhibitors or developing veterinary formulations [1].
While toceranib shares a nearly identical indolinone core with sunitinib, substituting sunitinib in procurement or formulation workflows is fundamentally flawed due to a critical side-chain modification: toceranib features a pyrrolidine ring instead of sunitinib's diethylamine group[1]. This specific structural difference alters the molecule's lipophilicity, basicity, and pharmacokinetic exposure, making toceranib the strict, non-interchangeable standard for canine comparative oncology models and veterinary solid dosage formulations[2]. Furthermore, substituting broad c-Kit inhibitors like imatinib fails in specific mutant assays; toceranib maintains sub-10 nM potency against exon 11 internal tandem duplication (ITD) c-Kit mutations in mastocytoma models, whereas imatinib often exhibits primary or secondary resistance, requiring significantly higher concentrations to achieve comparable inhibition [3]. Consequently, using analogs compromises both formulation validity and assay reproducibility.
In comparative in vitro models utilizing the canine C2 mastocytoma cell line (which harbors an activating ITD mutation in c-kit), toceranib demonstrates profound anti-proliferative efficacy with an IC50 of <10 nM[1]. In contrast, benchmark human c-Kit inhibitors like imatinib often show reduced efficacy or require significantly higher concentrations (often >100 nM) to inhibit similar mutant variants, making them susceptible to bypass signaling resistance[2].
| Evidence Dimension | In vitro cell proliferation inhibition (IC50) |
| Target Compound Data | Toceranib: < 10 nM |
| Comparator Or Baseline | Imatinib: > 100 nM (typical for resistant mutant lines) |
| Quantified Difference | >10-fold higher potency for toceranib in specific ITD-mutant models |
| Conditions | C2 mastocytoma cell line proliferation assay |
Procurement of toceranib is essential for researchers needing a highly potent positive control in assays involving ITD-mutated c-Kit, where imatinib fails to provide a reliable baseline.
Toceranib exhibits a highly balanced inhibition profile against key angiogenic receptors, with Ki values of 6 nM for VEGFR2 (Flk-1/KDR) and 5 nM for PDGFRβ. In contrast, its structural analog sunitinib displays a heavily skewed profile, with an IC50 of 80 nM for VEGFR2 and 2 nM for PDGFRβ . This near 1:1 equipotency of toceranib ensures that both pathways are suppressed simultaneously at low nanomolar concentrations.
| Evidence Dimension | Kinase inhibition potency (Ki / IC50) |
| Target Compound Data | Toceranib: 6 nM (VEGFR2) and 5 nM (PDGFRβ) |
| Comparator Or Baseline | Sunitinib: 80 nM (VEGFR2) and 2 nM (PDGFRβ) |
| Quantified Difference | Toceranib provides a ~1:1 inhibition ratio, whereas sunitinib has a ~40-fold discrepancy between the two targets. |
| Conditions | Cell-free kinase binding/inhibition assays |
Buyers developing dual anti-angiogenic/anti-proliferative models should select toceranib to avoid the skewed, PDGFR-dominant inhibition profile characteristic of sunitinib.
The chemical structure of toceranib is distinguished from sunitinib by the presence of a pyrrolidine ring on the amide side chain, replacing sunitinib's diethylamine group [1]. This specific structural feature is the fundamental basis for its unique pharmacokinetic behavior, including its target Cmax exposure levels (e.g., >40 ng/mL for efficacy) in canine models [2].
| Evidence Dimension | Side-chain chemical structure |
| Target Compound Data | Toceranib: N-[2-(pyrrolidin-1-yl)ethyl] tail |
| Comparator Or Baseline | Sunitinib: N-[2-(diethylamino)ethyl] tail |
| Quantified Difference | Complete substitution of the terminal aliphatic amine with a cyclic pyrrolidine moiety. |
| Conditions | API synthesis and structural characterization |
CDMOs and formulators must procure the exact pyrrolidine-containing toceranib API to ensure bioequivalence and regulatory compliance when developing veterinary solid dosage forms.
As a free base (CAS 356068-94-5), toceranib is sparingly soluble in aqueous solutions but achieves reliable solubility in organic solvents, reaching up to 2.4 mg/mL (~6.05 mM) in DMSO with sonication or gentle warming . This contrasts with the requirements for in vivo dosing, which typically necessitate the procurement of the phosphate salt (Palladia) or the use of specialized co-solvents to overcome the free base's aqueous limitations .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | Toceranib free base: ~2.4 mg/mL in DMSO |
| Comparator Or Baseline | Aqueous buffers: Sparingly soluble |
| Quantified Difference | Orders of magnitude higher solubility in DMSO compared to unformulated aqueous media. |
| Conditions | Laboratory stock solution preparation at room temperature |
Laboratory buyers must specifically procure the free base for DMSO-based high-throughput in vitro screening, while recognizing the need for salt conversion for aqueous in vivo applications.
Because of its specific pyrrolidine-based structure, toceranib API is the mandatory precursor for CDMOs and animal health companies developing generic or advanced solid dosage forms for canine mast cell tumors. Substituting with sunitinib is impossible due to differing pharmacokinetic and regulatory profiles [1].
Toceranib is the preferred positive control in in vitro assays utilizing canine C2 mastocytoma cells or other ITD-mutated c-Kit models. Its proven sub-10 nM IC50 provides a reliable baseline for evaluating novel kinase inhibitors in systems where imatinib exhibits bypass resistance [2].
In cell-free or endothelial cell models requiring simultaneous, equipotent suppression of both VEGFR2 and PDGFRβ, toceranib is the ideal choice. Its ~1:1 inhibition ratio (6 nM vs. 5 nM) allows researchers to study dual-pathway blockade without the heavily skewed, PDGFR-dominant effects seen when using sunitinib.